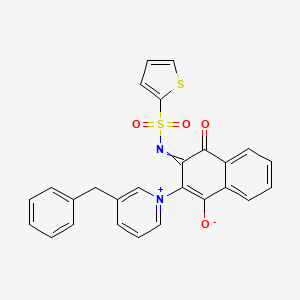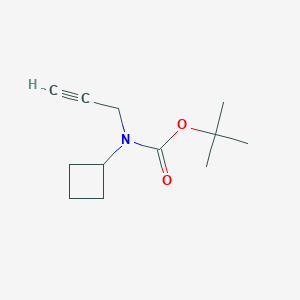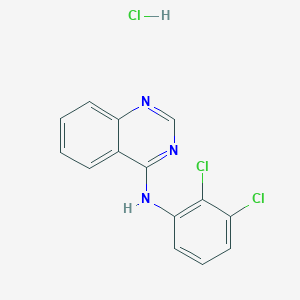![molecular formula C10H8INOS B12624625 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-19-7](/img/structure/B12624625.png)
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is an organic compound with a unique structure that includes an iodophenyl group attached to a thiazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 3-iodobenzyl bromide with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学研究应用
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the thiazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-[(3-Iodophenyl)methyl]guanidine: This compound shares the iodophenyl group but has a different core structure, leading to different chemical and biological properties.
Methylisothiazolinone: While structurally different, this compound also contains a thiazole ring and is used as a biocide.
Uniqueness
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of both the iodophenyl group and the thiazolone ring. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
918108-19-7 |
|---|---|
分子式 |
C10H8INOS |
分子量 |
317.15 g/mol |
IUPAC 名称 |
2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H8INOS/c11-9-3-1-2-8(6-9)7-12-10(13)4-5-14-12/h1-6H,7H2 |
InChI 键 |
LUAMXMKELMPXSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)CN2C(=O)C=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde](/img/structure/B12624545.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)


![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)



![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
